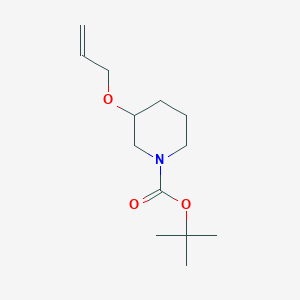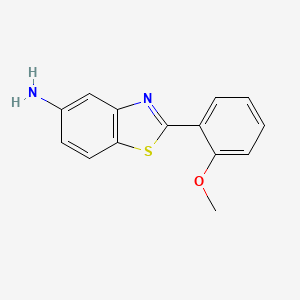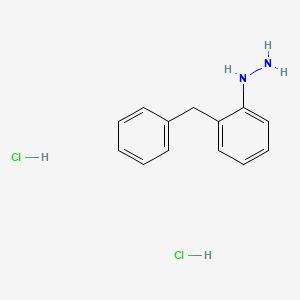![molecular formula C10H9N3O4 B13931322 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have gained significant attention in the field of organic chemistry due to their versatile chemical properties and potential biological activities . This compound, in particular, has shown promise in various scientific research applications, including medicinal chemistry and materials science.
Vorbereitungsmethoden
. This reaction is often catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to achieve regioselectivity. The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under appropriate conditions (e.g., Cu(I) catalyst, solvent, temperature).
- Purification of the product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid include other triazole derivatives such as:
- 1,2,4-Triazole
- 1,2,3-Triazole
- 4-Amino-1,2,3-triazole
These compounds share the triazole core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C10H9N3O4 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
4-(3-methoxyphenoxy)-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-16-6-3-2-4-7(5-6)17-9-8(10(14)15)11-13-12-9/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
BJENQCLSVYGDQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=C(NN=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



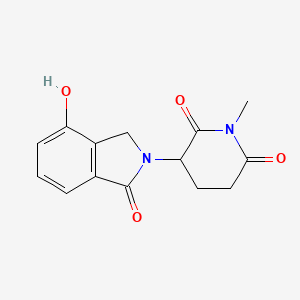


![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)

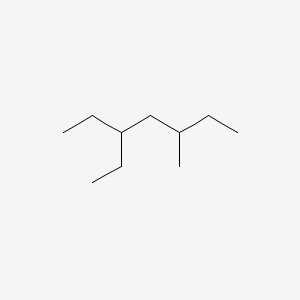
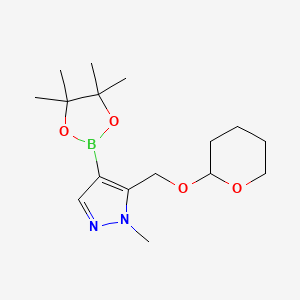
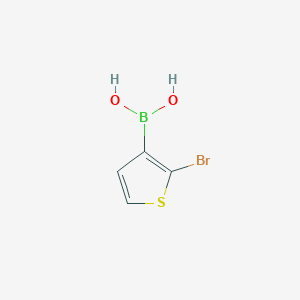

![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
